Excavatin M
Overview
Description
Excavatin M is a naturally occurring compound belonging to the class of coumarins. It is derived from the plant Clausena excavata and is known for its complex molecular structure and potential biological activities
Scientific Research Applications
Excavatin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antidiabetic and neuroprotective activities.
Biochemical Analysis
Biochemical Properties
Excavatin M plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate . This inhibition can lead to a cascade of molecular events, ultimately resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and modulation of cell signaling pathways . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, this compound can enhance the activity of enzymes involved in the antioxidant defense system, leading to increased production of antioxidant metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and enhance the cell’s antioxidant capacity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Excavatin M involves intricate chemical processes. One notable method includes the use of palladium (II)-catalyzed oxidative cyclization to construct the carbazole framework. This method highlights the complexity and precision required in synthesizing such compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification from Clausena excavata. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Excavatin M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of Excavatin M involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which may contribute to its antidiabetic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Excavatine A: Another coumarin derivative with similar biological activities.
Briaexcavatins M-P: Related compounds with complex carbon skeletons and potential biological activities.
Uniqueness of Excavatin M: this compound stands out due to its unique molecular structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
7-[[3-[(4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl]-3-methyloxiran-2-yl]methoxy]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-18(22)8-13(24-17(18)21)9-19(2)15(26-19)10-23-12-5-3-11-4-6-16(20)25-14(11)7-12/h3-7,13,15,22H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYAEKVHXDURJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)CC2(C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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